molecular formula C10H21NO2S B13482513 tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate

tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate

Cat. No.: B13482513
M. Wt: 219.35 g/mol
InChI Key: ZHGOAGUIIUHTCK-UHFFFAOYSA-N
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Description

tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is a chemical compound with a unique structure that includes a tert-butyl group, a carbamate group, and a sulfanylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(2,2-dimethyl-3-sulfanylpropyl)amine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate group can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the tert-butyl group.

Scientific Research Applications

tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products.

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The sulfanyl group may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Similar structure but with a dihydroxypropyl group instead of a sulfanylpropyl group.

    tert-Butyl N-(2,2-dimethyl-3-hydroxypropyl)carbamate: Similar structure but with a hydroxypropyl group instead of a sulfanylpropyl group.

Uniqueness

tert-Butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C10H21NO2S

Molecular Weight

219.35 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-sulfanylpropyl)carbamate

InChI

InChI=1S/C10H21NO2S/c1-9(2,3)13-8(12)11-6-10(4,5)7-14/h14H,6-7H2,1-5H3,(H,11,12)

InChI Key

ZHGOAGUIIUHTCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CS

Origin of Product

United States

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